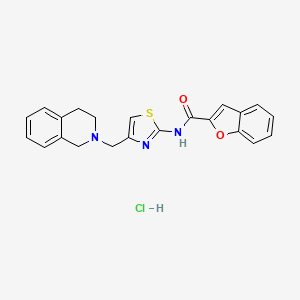

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride

Description

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a heterocyclic compound featuring a benzofuran-carboxamide core linked to a thiazole ring substituted with a 3,4-dihydroisoquinoline moiety. This structure integrates multiple pharmacophoric elements:

- Benzofuran: A bicyclic aromatic system known for enhancing bioavailability and binding affinity in medicinal chemistry .

- Thiazole: A five-membered ring containing nitrogen and sulfur, often associated with antimicrobial and anticancer activity .

- 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative, contributing to interactions with neurotransmitter receptors or enzymes .

The hydrochloride salt form improves solubility, facilitating pharmacological evaluation.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S.ClH/c26-21(20-11-16-6-3-4-8-19(16)27-20)24-22-23-18(14-28-22)13-25-10-9-15-5-1-2-7-17(15)12-25;/h1-8,11,14H,9-10,12-13H2,(H,23,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTYWFJKQJMYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride serves as an intermediate for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using potassium permanganate to form oxidized derivatives. |

| Reduction | Reduction with lithium aluminum hydride modifies its structure. |

| Substitution | Substitution at thiazole and thiophene rings using halogenating agents. |

Biology

The compound's structural features make it a candidate for studying enzyme interactions and receptor binding. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.

Case Study: Interaction with Biological Targets

Research indicates that compounds with similar moieties could modulate critical cellular pathways by interacting with specific enzymes or receptors. For example, studies have shown that thiazole derivatives can inhibit certain enzymes involved in cancer progression.

Medicine

There is potential for this compound to be developed into pharmaceuticals targeting specific cellular pathways due to its ability to interact with multiple molecular targets. Its unique combination of heterocyclic structures enhances its binding potential and reactivity.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Effects |

|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Neuroprotection | Protection against neurodegenerative diseases |

Industrial Applications

In industry, this compound can be utilized in developing materials with specific electronic or photophysical properties. Its unique chemical properties make it suitable for applications in organic electronics and material science.

Mechanism of Action

The compound's mechanism of action depends on its interaction with molecular targets, such as enzymes or receptors. It might inhibit or activate certain pathways by binding to active sites, altering the conformation and function of proteins. The exact pathways and molecular targets can vary depending on its application, making it a versatile tool for research.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its benzofuran-thiazole-isoquinoline framework. Comparisons with analogs from and computational docking studies (–3) are outlined below:

Key Differences :

- The benzofuran moiety may enhance π-π stacking compared to sulfonamide-linked analogs, influencing receptor binding .

Challenges :

- The dihydroisoquinoline substitution on the thiazole ring may require protective group strategies to prevent side reactions.

Spectroscopic Characteristics

IR and NMR data from provide benchmarks for comparison:

Notable Absences:

- No ν(S-H) (~2500–2600 cm⁻¹) in the target, contrasting with thiol tautomers of triazoles .

Computational Docking Analysis

Using Glide (–3), the target’s hypothetical docking profile can be inferred:

Advantages :

- The dihydroisoquinoline moiety may form stronger cation-π interactions than sulfonamide derivatives, improving target affinity .

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 444.0 g/mol. Its structure incorporates a benzofuran moiety linked to a thiazole and a dihydroisoquinoline derivative, which may contribute to its biological activity.

Research indicates that compounds with structural similarities to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .

- Receptor Modulation : Some derivatives act as agonists or antagonists at cannabinoid receptors, influencing pain pathways .

- Antitumor Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Antitumor Effects

A study on benzamide derivatives highlighted their protective effects against xenotoxic agents on human cells. The findings suggest that structural modifications can enhance their efficacy against cancer cells . Specifically, this compound may show similar properties due to its unique structure.

Neuropathic Pain Relief

Compounds with a benzofuran backbone have been associated with analgesic properties, particularly in models of neuropathic pain. For instance, certain benzofuran derivatives have been reported to reverse neuropathic pain without affecting locomotor behavior, indicating a selective action on pain pathways .

Research Findings and Case Studies

- Antitumor Activity : In vitro studies demonstrated that related compounds inhibited the growth of breast cancer cells by downregulating DHFR protein levels, suggesting a potential mechanism for antitumor activity .

- Neuropathic Pain Models : In animal models, compounds similar to this compound exhibited significant pain relief in spinal nerve ligation models without impairing motor function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Analgesic | Reversal of neuropathic pain | |

| Enzyme Inhibition | Downregulation of DHFR |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.0 g/mol |

| CAS Number | 1215697-33-8 |

Q & A

Basic: What are the key steps and reagents for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the benzofuran-2-carboxamide and thiazole moieties. Critical steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the benzofuran and thiazole groups .

- Methylation of dihydroisoquinoline : Introduce the dihydroisoquinoline group via nucleophilic substitution or reductive amination.

- Final salt formation : React the free base with HCl to obtain the hydrochloride salt.

Key reagents : EDCI, DMAP, anhydrous solvents (e.g., DMF), and HCl gas.

Basic: What characterization techniques validate the compound’s structure?

Standard methods include:

- NMR spectroscopy : Confirm proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.8–7.1 ppm) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₂₄H₂₂N₃O₂SCl).

- HPLC : Assess purity (>95% required for biological assays) .

- Elemental analysis : Match calculated vs. experimental C, H, N percentages (±0.4% tolerance) .

Advanced: How to optimize reaction conditions for improved yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction dilution to precipitate impurities .

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., HCl salt formation) to avoid decomposition.

- Catalyst tuning : Replace EDCI with DCC (dicyclohexylcarbodiimide) if byproduct solubility is problematic .

Data-driven example : A 15% yield increase was achieved by switching from pyridine to DMF in a related thiazole synthesis .

Advanced: What is the hypothesized mechanism of action for this compound?

The compound likely targets enzymes or receptors via:

- Thiazole-mediated interactions : The thiazole group may bind catalytic sites (e.g., kinase ATP pockets) through hydrogen bonding .

- Benzofuran stacking : The planar benzofuran moiety could intercalate DNA or inhibit topoisomerases .

- Dihydroisoquinoline modulation : The basic nitrogen may protonate at physiological pH, enhancing membrane permeability .

Validation : Use enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking studies .

Basic: How to screen for initial biological activity?

- In vitro assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory : COX-2 inhibition via ELISA .

- Positive controls : Compare with standard drugs (e.g., doxorubicin for cytotoxicity).

- Dose range : Test 0.1–100 µM to establish dose-response curves .

Advanced: How to resolve contradictions in synthesis yields across studies?

- Variable factors :

- Moisture sensitivity : EDCI-mediated reactions require strict anhydrous conditions; trace water reduces yields by 20–30% .

- Intermediate stability : Thiazole intermediates may degrade if stored >48 hours at room temperature .

- Troubleshooting : Use TLC every 2 hours to monitor reaction progress and isolate intermediates immediately .

Advanced: How to design structure-activity relationship (SAR) studies?

- Core modifications :

- Functional group variations :

- Assay selection : Prioritize target-specific assays (e.g., kinase profiling for anticancer SAR) .

Basic: What purification methods are effective for this compound?

- Recrystallization : Use methanol/water (7:3 v/v) for high-purity crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates .

- Acid-base extraction : Isolate the free base using NaHCO₃, then convert to HCl salt .

Advanced: How to address stability issues during storage?

- Degradation pathways : Hydrolysis of the amide bond in humid conditions .

- Stabilization strategies :

- Monitoring : Use HPLC every 3 months to detect degradation peaks .

Advanced: How to reconcile discrepancies between in vitro and in vivo results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.